![molecular formula C5H8ClN3 B566802 Pyridazin-3-ylmethanamine hydrochloride CAS No. 1228788-25-7](/img/structure/B566802.png)
Pyridazin-3-ylmethanamine hydrochloride
Overview
Description
Pyridazin-3-ylmethanamine hydrochloride is a chemical compound with the CAS number 1228788-25-7 . It is used for industrial and scientific research purposes .
Synthesis Analysis
While specific synthesis methods for Pyridazin-3-ylmethanamine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, is synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular formula of Pyridazin-3-ylmethanamine hydrochloride is C5H8ClN3 . Its molecular weight is 145.59 .Physical And Chemical Properties Analysis
Pyridazin-3-ylmethanamine hydrochloride is a yellow to brown solid . and is stored at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including Pyridazin-3-ylmethanamine hydrochloride, have been shown to exhibit antimicrobial properties . They are effective against a variety of bacterial and fungal pathogens, making them valuable in the development of new antibiotics and antifungal agents .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of Pyridazin-3-ylmethanamine hydrochloride make it a candidate for the treatment of chronic inflammatory diseases and pain management. Its ability to reduce inflammation and alleviate pain is of significant interest in pharmaceutical research .
Anticancer Research
Research into the anticancer properties of pyridazine derivatives is ongoing. Pyridazin-3-ylmethanamine hydrochloride may inhibit the growth of cancer cells and could be used in the synthesis of novel anticancer drugs .
Agrochemical Applications
In the field of agrochemistry, pyridazine compounds have been used to develop herbicides and pesticides. Their effectiveness in controlling weeds and pests can contribute to increased agricultural productivity .
Neuropharmacological Effects
Pyridazin-3-ylmethanamine hydrochloride has shown promise in neuropharmacology, particularly in the development of treatments for neurodegenerative diseases and as potential anxiolytic and antidepressant agents .
Safety and Hazards
The safety data sheet for Pyridazin-3-ylmethanamine hydrochloride suggests that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation and to avoid breathing mist, gas, or vapors .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which pyridazin-3-ylmethanamine hydrochloride belongs, have been known to exhibit diverse pharmacological activities .
Mode of Action
The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would play a significant role in its bioavailability .
Result of Action
The pyridazine ring, a key component of this compound, is known to interact with its targets, leading to various pharmacological effects .
properties
IUPAC Name |
pyridazin-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOOMAKWNPXZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697543 | |
Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228788-25-7 | |
Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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